![molecular formula C12H18O2 B12580984 6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one CAS No. 194735-78-9](/img/structure/B12580984.png)
6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-11-oxabicyclo[810]undec-6-en-5-one is a chemical compound with the molecular formula C12H18O2 It is known for its unique bicyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the oxygen atom into the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds into single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
11-Oxabicyclo[8.1.0]undec-6-en-5-one: A similar compound with a different substitution pattern.
6,10-Dimethyl-3-(1-methylethyl)-11-oxabicyclo[8.1.0]undec-6-en-2-ol: Another related compound with an additional functional group.
Uniqueness
6,10-Dimethyl-11-oxabicyclo[810]undec-6-en-5-one is unique due to its specific substitution pattern and the presence of an oxygen atom within the bicyclic ring system
Properties
CAS No. |
194735-78-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6,10-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one |
InChI |
InChI=1S/C12H18O2/c1-9-5-4-8-12(2)11(14-12)7-3-6-10(9)13/h5,11H,3-4,6-8H2,1-2H3 |
InChI Key |
WRQHCMCBBXETEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2(C(O2)CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


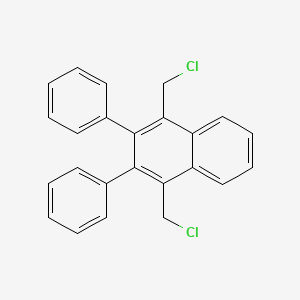
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
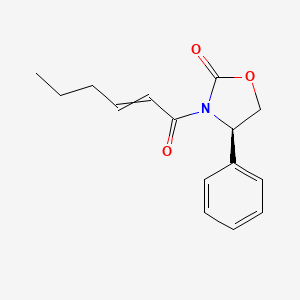
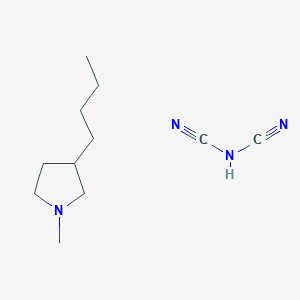
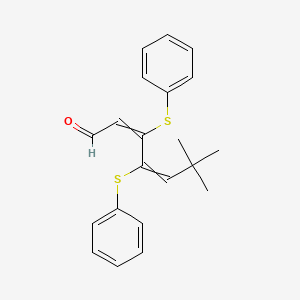
![Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-](/img/structure/B12580953.png)

![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)

![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)
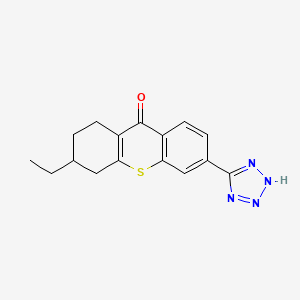
![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)
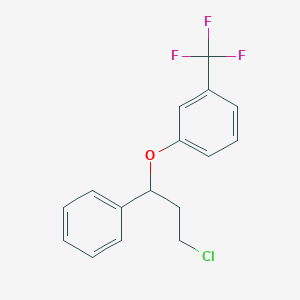
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
